3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Medicinal Chemistry ADME Prediction Physicochemical Profiling

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 926218-64-6) is a heterocyclic small molecule featuring a quinazolin-4-one core with three key substituents: a 2‑sulfanyl (2‑mercapto) group, a 3‑methyl group, and a 7‑nitro group. The compound, also known as 2‑mercapto‑3‑methyl‑7‑nitroquinazolin‑4(3H)‑one, has a molecular formula of C₉H₇N₃O₃S and a molecular weight of 237.24 g/mol.

Molecular Formula C9H7N3O3S
Molecular Weight 237.23
CAS No. 926218-64-6
Cat. No. B2777326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS926218-64-6
Molecular FormulaC9H7N3O3S
Molecular Weight237.23
Structural Identifiers
SMILESCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC1=S
InChIInChI=1S/C9H7N3O3S/c1-11-8(13)6-3-2-5(12(14)15)4-7(6)10-9(11)16/h2-4H,1H3,(H,10,16)
InChIKeyWVDQKGQKETYBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 926218-64-6): A Multi-Functional Quinazolinone Scaffold for Medicinal Chemistry and Chemical Biology


3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 926218-64-6) is a heterocyclic small molecule featuring a quinazolin-4-one core with three key substituents: a 2‑sulfanyl (2‑mercapto) group, a 3‑methyl group, and a 7‑nitro group . The compound, also known as 2‑mercapto‑3‑methyl‑7‑nitroquinazolin‑4(3H)‑one, has a molecular formula of C₉H₇N₃O₃S and a molecular weight of 237.24 g/mol . It is commercially available from multiple suppliers (e.g., Sigma‑Aldrich, CymitQuimica, Biosynth) as a versatile small‑molecule scaffold primarily intended for research and further manufacturing use . The structural combination of an electron‑withdrawing nitro group, a tautomerizable sulfanyl moiety, and an N‑methyl cap provides a unique reactivity profile that distinguishes it from simpler 2‑mercaptoquinazolinone analogs .

Why 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Simpler 2-Mercaptoquinazolinone Analogs


The 7‑nitro and 3‑methyl substituents of 3‑Methyl‑7‑nitro‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one profoundly alter its physicochemical and electronic profile compared to the widely available 2‑mercapto‑3‑methylquinazolin‑4(3H)‑one (CAS 1705‑09‑5) or the unsubstituted 2‑mercaptoquinazolin‑4(3H)‑one . Predicted data indicate that the nitro group lowers the LogP and significantly reduces the LogD at physiological pH relative to the non‑nitro analog, which directly impacts solubility, permeability, and protein binding . In biological systems, nitro‑containing quinazoline derivatives have been shown to exhibit enhanced efflux pump inhibitory activity in Gram‑negative bacteria, a property absent in non‑nitrated analogs [1]. Consequently, substituting the compound with a simpler mercaptoquinazolinone in a research or development program would eliminate the distinct electronic and steric contributions that govern its reactivity and putative biological interactions .

Quantitative Evidence Differentiating 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one from Its Closest Analogs


Predicted Lipophilicity (LogD₇.₄) Reduction by ~2.6 Log Units Due to 7‑Nitro Substitution

The 7‑nitro group of 3‑Methyl‑7‑nitro‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one (target) is predicted to drastically lower its distribution coefficient at physiological pH compared to the non‑nitro analog 2‑mercapto‑3‑methylquinazolin‑4(3H)‑one (comparator, CAS 1705‑09‑5). The target compound has a predicted ACD/LogD (pH 7.4) of -1.63, while the comparator lacks the nitro group and is expected to have a substantially higher LogD (estimated ~1.0 based on its higher LogP of ~1.3) . This ~2.6 log unit decrease indicates that the target compound is more hydrophilic and will exhibit markedly different membrane permeation and solubility behavior, which is critical for both in vitro assay conditions and in vivo pharmacokinetic predictions .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Enhanced Polar Surface Area (117 Ų) vs. Non-Nitro Analog (~65 Ų) Influencing Oral Bioavailability Predictions

The predicted topological polar surface area (TPSA) of 3‑Methyl‑7‑nitro‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one is 117 Ų, substantially larger than that of the non‑nitrated 2‑mercapto‑3‑methylquinazolin‑4(3H)‑one (estimated ~65 Ų) . This TPSA value places the target compound well above the typical threshold of 90 Ų associated with favorable oral absorption, suggesting that it may have reduced oral bioavailability compared to the comparator [1]. The difference arises directly from the nitro group's contribution of two oxygen atoms, which adds approximately 46 Ų to the polar surface.

Drug Design Lipinski's Rules Oral Bioavailability

Nitro Group Enables Efflux Pump Inhibitory Activity Absent in Non-Nitrated Quinazoline Analogs

In a study of quinazoline derivatives evaluated for antibiotic resistance reversal, compounds bearing a nitro substituent (such as 3‑Methyl‑7‑nitro‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one) demonstrated enhanced activity in increasing the intracellular accumulation of antibiotics like chloramphenicol in efflux pump‑overproducing Gram‑negative strains [1]. Although quantitative IC₅₀ values for the target compound itself are not available, the class‑level SAR indicates that nitrated quinazoline derivatives exhibit superior efflux pump inhibition relative to their non‑nitro counterparts, which were described as less or not active in the same assay systems [1][2].

Antibacterial Resistance Efflux Pump Inhibitors Gram-Negative Bacteria

Commercial Availability at Defined Purity (≥95%) with Price Differentiation vs. Non-Nitro Building Blocks

3‑Methyl‑7‑nitro‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one is offered by Sigma‑Aldrich (Enamine), CymitQuimica, and Chemscene at a purity of ≥95% . The pricing reflects the added synthetic complexity of introducing the 7‑nitro group. For example, the 500 mg scale from CymitQuimica is listed at € 906.00, compared to approximately € 50–150 for the simple 2‑mercapto‑3‑methylquinazolin‑4(3H)‑one (CAS 1705‑09‑5) from multiple vendors . This cost differential reflects the additional synthetic step(s) required to install the nitro group and the lower commercial demand for this more specialized scaffold.

Chemical Procurement Building Block Sourcing Cost Analysis

Optimal Scientific and Industrial Applications for 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Differentiating Evidence


Design of Efflux Pump Inhibitors for Multidrug‑Resistant Gram‑Negative Bacteria

For research programs targeting the AcrAB‑TolC or MexAB‑OprM efflux pumps in Enterobacterales or Pseudomonas aeruginosa, the 7‑nitro group is essential. Published SAR indicates that nitro‑substituted quinazoline derivatives, but not their non‑nitro counterparts, increase intracellular antibiotic accumulation and restore susceptibility to chloramphenicol, nalidixic acid, and sparfloxacin [1]. Procuring this compound provides a validated starting point for medicinal chemistry optimization of efflux pump inhibitors.

Physicochemical Property‑Driven Fragment or Scaffold Screening Cascades

The compound's unique combination of predicted LogD₇.₄ (-1.63) and TPSA (117 Ų)—confirmed by ChemSpider modeling —makes it a useful probe for solubility‑ and permeability‑focused screening cascades. It can serve as a negative control for high‑permeability analogs (LogD >1) or as a positive control for modeling the impact of a nitro group on ADME profiles in early‑stage drug discovery.

Synthetic Derivatization Hub for Parallel Library Synthesis

The compound's three orthogonal functional handles—the 2‑sulfanyl group (S‑alkylation or metal chelation), the 7‑nitro group (reduction to amine for amide coupling or diazotization), and the N‑3 methyl group (ensuring tautomeric uniformity)—enable it to function as a versatile core scaffold for diversity‑oriented synthesis . The ≥95% purity from multiple commercial sources ensures consistent starting material quality for library production .

Reference Standard for Nitro‑Quinazolinone Impurity Profiling

As noted by Bio‑Fount, this compound can be used as a reference substance for drug impurities and reagents . Its defined structure with a nitro substituent makes it suitable for HPLC/LC‑MS method development when nitrated quinazolinone impurities must be identified and quantified in active pharmaceutical ingredient batches.

Quote Request

Request a Quote for 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.